2-[(2-cyanophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide
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Overview
Description
2-[(2-cyanophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a cyanophenyl group, a sulfanyl linkage, and a trifluoromethylphenyl group attached to a benzenecarboxamide core. These structural features contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-cyanophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyanophenyl Intermediate: The initial step involves the synthesis of the 2-cyanophenyl intermediate through a nucleophilic substitution reaction.
Sulfanyl Linkage Formation:
Coupling with Trifluoromethylphenyl Group: The final step involves coupling the cyanophenyl-sulfanyl intermediate with the 3-(trifluoromethyl)phenyl group using a coupling reagent such as a palladium catalyst under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-cyanophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alkoxides) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-[(2-cyanophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-cyanophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards certain targets, contributing to its unique pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-cyanophenyl)sulfanyl]-N-phenylbenzenecarboxamide
- 2-[(2-cyanophenyl)sulfanyl]-N-[3-(methyl)phenyl]benzenecarboxamide
- 2-[(2-cyanophenyl)sulfanyl]-N-[3-(chloromethyl)phenyl]benzenecarboxamide
Uniqueness
Compared to similar compounds, 2-[(2-cyanophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide exhibits enhanced chemical stability and reactivity due to the presence of the trifluoromethyl group. This group also imparts unique electronic properties, making the compound more effective in certain applications, such as in medicinal chemistry and material science.
Properties
IUPAC Name |
2-(2-cyanophenyl)sulfanyl-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2OS/c22-21(23,24)15-7-5-8-16(12-15)26-20(27)17-9-2-4-11-19(17)28-18-10-3-1-6-14(18)13-25/h1-12H,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCREIPODMLXOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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